4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
CAS No.: 1135208-19-3
Cat. No.: VC11911520
Molecular Formula: C30H37ClN4O4S2
Molecular Weight: 617.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135208-19-3 |
|---|---|
| Molecular Formula | C30H37ClN4O4S2 |
| Molecular Weight | 617.2 g/mol |
| IUPAC Name | 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C30H36N4O4S2.ClH/c1-5-33(22-23-12-8-7-9-13-23)40(36,37)25-18-16-24(17-19-25)29(35)34(21-11-20-32(3)4)30-31-28-26(38-6-2)14-10-15-27(28)39-30;/h7-10,12-19H,5-6,11,20-22H2,1-4H3;1H |
| Standard InChI Key | OSFCNCIBCSMSIR-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)OCC.Cl |
| Canonical SMILES | CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)OCC.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition
The compound has the molecular formula C30H37ClN4O4S2 and a molecular weight of 617.2 g/mol . Its IUPAC name reflects the intricate substitution pattern: 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride. Key features include:
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A benzothiazole ring substituted with an ethoxy group at position 4.
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A sulfamoyl group linked to a benzyl-ethyl amine.
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A dimethylamino propyl chain attached to the benzamide nitrogen.
Table 1: Key Molecular Descriptors
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely involves multi-step organic reactions, as inferred from related sulfonamide derivatives . A plausible route includes:
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Benzothiazole Formation: Condensation of 2-amino-4-ethoxybenzenethiol with a carbonyl source.
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Sulfonylation: Introduction of the sulfamoyl group via reaction with benzyl-ethyl sulfamoyl chloride.
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Amidation: Coupling the sulfonylated intermediate with 3-(dimethylamino)propylamine.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 4-Ethoxy-1,3-benzothiazol-2-amine | Benzothiazole core formation |
| 2 | Benzyl-ethyl sulfamoyl chloride | Sulfonylation agent |
| 3 | 3-(Dimethylamino)propylamine | Amine coupling partner |
Reactivity and Functional Group Transformations
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Sulfonamide Group: Participates in hydrogen bonding, influencing solubility and target binding .
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Benzothiazole Moiety: May undergo electrophilic substitution at the 5- or 7-positions .
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Dimethylamino Propyl Chain: Enhances hydrophilicity and potential for protonation at physiological pH.
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Moderate, due to the hydrochloride salt form and polar sulfonamide group.
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LogP: Estimated >3 (lipophilic character from benzyl and benzothiazole groups) .
Stability Profile
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Thermal Stability: Likely stable up to 200°C, based on analogous sulfonamides .
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Photostability: Benzothiazole derivatives are prone to photodegradation; storage in amber vials is recommended .
ADME Considerations
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Absorption: Moderate oral bioavailability due to balanced lipophilicity/hydrophilicity.
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Metabolism: Likely hepatic, with oxidative demethylation of the dimethylamino group .
Future Research Directions
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